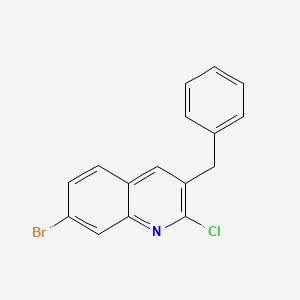

3-Benzyl-7-bromo-2-chloroquinoline

Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Organic and Medicinal Chemistry

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov However, its significance grew immensely with the discovery of quinoline alkaloids in natural products, most notably quinine (B1679958) from the bark of the Cinchona tree. britannica.comnih.gov Quinine's role as the primary treatment for malaria for centuries spurred intense research into its structure and activity, laying the groundwork for the field of medicinal chemistry. britannica.comnih.gov

This research led to the synthesis of numerous quinoline derivatives, creating some of the most important drugs of the 20th century. Synthetic antimalarials like chloroquine (B1663885) and mefloquine (B1676156) were developed based on the quinoline scaffold. britannica.com Beyond antimalarials, early synthetic derivatives included cinchocaine (dibucaine), one of the first synthesized local anesthetics. britannica.comnih.gov The journey from a coal tar isolate to a fundamental component of life-saving medicines highlights the enduring importance of the quinoline framework in chemical and medical history.

The Quinoline Scaffold as a Privileged Heterocyclic Framework in Drug Discovery Research

In modern medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure." nih.govtandfonline.comnih.gov This term denotes a molecular framework that is able to bind to multiple biological targets with high affinity, making it a highly fruitful starting point for drug discovery. tandfonline.comnih.gov The versatility of the quinoline ring system has led to the development of compounds with a wide spectrum of pharmacological activities. nih.govbenthamdirect.com These activities are a testament to the scaffold's ability to be chemically modified to interact with various biological pathways. researchgate.net

Table 1: Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Description | Example Drug Classes/Compounds | References |

|---|---|---|---|

| Antimalarial | Effective against malaria parasites, often by interfering with hemoglobin digestion in the parasite. | Quinine, Chloroquine, Mefloquine | nih.govbiointerfaceresearch.com |

| Anticancer | Inhibit the growth of cancer cells through various mechanisms, including enzyme inhibition and DNA interaction. | Camptothecin, Topotecan | nih.govtandfonline.com |

| Antibacterial | Broad-spectrum activity against various bacteria, famously represented by the fluoroquinolone class. | Ciprofloxacin, Ofloxacin | nih.govbiointerfaceresearch.com |

| Antiviral | Inhibit the replication of viruses, including HIV and Zika virus. | Saquinavir, Mefloquine | nih.govnih.gov |

| Anti-inflammatory | Reduce inflammation, with applications in various inflammatory conditions. | --- | biointerfaceresearch.comnih.gov |

| Neuroprotective | Show potential in protecting nerve cells from damage, relevant for neurodegenerative diseases. | --- | nih.gov |

| Cardiotonic | Increase the force of heart muscle contraction. | Vesnarinone | nih.gov |

The success of the quinoline scaffold is heavily reliant on its structural versatility and synthetic accessibility. nih.govresearchgate.net The aromatic system can undergo both electrophilic and nucleophilic substitution reactions, allowing chemists to introduce a wide variety of functional groups at different positions on the rings. orientjchem.org This "druggability" means the structure can be readily optimized to improve potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.gov

A rich history of synthetic chemistry has produced a robust toolbox of reactions for building the quinoline core itself. Several well-established named reactions, such as the Skraup, Combes, Doebner, and Pfitzinger syntheses, provide reliable routes to a diverse range of substituted quinolines from simple starting materials. nih.govmdpi.comresearchgate.net This synthetic amenability ensures that novel quinoline-based compounds can be designed and created with high efficiency, facilitating their exploration in research. nih.gov

The broad biological activity of quinoline derivatives stems from their ability to interact with crucial biological macromolecules, particularly enzymes and nucleic acids. nih.govresearchgate.net One prominent mechanism of action is DNA intercalation, where the flat, aromatic quinoline ring inserts itself between the base pairs of the DNA double helix. nih.govbiorxiv.org This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for some anticancer agents. biointerfaceresearch.com

Furthermore, quinoline-based compounds are potent inhibitors of a variety of enzymes. nih.gov By modifying the substituents on the quinoline core, researchers have developed specific inhibitors for different enzyme classes. For instance, quinoline derivatives have been shown to inhibit enzymes that act on DNA, such as topoisomerases, DNA methyltransferases, and polymerases. tandfonline.comnih.govbiorxiv.org This targeted enzyme inhibition is a cornerstone of modern drug design.

Table 2: Enzyme Targets of Quinoline-Based Inhibitors

| Enzyme Class | Specific Target Example | Biological Relevance | References |

|---|---|---|---|

| Topoisomerases | Topoisomerase I/II | Cancer therapy (relieving DNA supercoiling for replication) | tandfonline.comnih.gov |

| Kinases | Various protein kinases | Cancer therapy (regulating cell signaling pathways) | tandfonline.comnih.gov |

| DNA Methyltransferases | Human DNMT1 | Epigenetic therapy, cancer (regulating gene expression) | nih.govbiorxiv.org |

| DNA Glycosylases | Base excision repair glycosylases | Cancer therapy (inhibiting DNA repair mechanisms) | nih.govbiorxiv.org |

| Monoamine Oxidases | MAO-A, MAO-B | Neurodegenerative diseases (regulating neurotransmitter levels) | acs.org |

Overview of Halogenated Quinoline Derivatives in Synthetic and Medicinal Chemistry Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of the quinoline scaffold, halogenated derivatives have shown significant promise and enhanced activity in various areas. nih.govacs.org

For example, the replacement of a methoxy (B1213986) group with a chlorine atom has been noted to enhance the biological activity of certain derivatives. nih.gov Research has demonstrated that halogenated quinolines possess potent antibacterial and antituberculosis properties. utmb.edu Specifically, compounds containing chloro and bromo substituents are key intermediates in the synthesis of new therapeutic agents and materials. quinoline-thiophene.commdpi.comrsc.org The compound 3-Benzyl-7-bromo-2-chloroquinoline is a prime example of a poly-substituted halogenated quinoline. Its structure combines the quinoline core with a benzyl (B1604629) group at position 3, a bromine atom at position 7, and a chlorine atom at position 2. This specific arrangement of functional groups, particularly the reactive halogens at key positions, makes it a potentially valuable intermediate for the synthesis of more complex molecules with tailored biological or material science applications. quinoline-thiophene.com For instance, a closely related isomer, 3-benzyl-6-bromo-2-chloroquinoline, is a known intermediate in the synthesis of the tuberculosis drug Bedaquiline, highlighting the potential of this structural class in drug development. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-7-bromo-2-chloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN/c17-14-7-6-12-9-13(16(18)19-15(12)10-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQCGFZOLAXBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C3C=C(C=CC3=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731245 | |

| Record name | 3-Benzyl-7-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918518-81-7 | |

| Record name | 7-Bromo-2-chloro-3-(phenylmethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918518-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-7-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyl 7 Bromo 2 Chloroquinoline and Its Analogues

Strategies for Quinoline (B57606) Core Construction Relevant to the Compound

The formation of the quinoline ring is a fundamental step in the synthesis of 3-benzyl-7-bromo-2-chloroquinoline. Various classical and modern methods have been developed for this purpose, offering different levels of substitution control and functional group tolerance.

Classical Name Reactions for Quinoline Synthesis

Several named reactions, dating back to the late 19th and early 20th centuries, remain cornerstones of quinoline synthesis. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Skraup Reaction: This is one of the oldest and most well-known methods for quinoline synthesis. wikipedia.orgnumberanalytics.com It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. numberanalytics.compharmaguideline.com For the synthesis of a 7-bromo substituted quinoline, a 4-bromoaniline (B143363) would be the logical starting material.

Combes Reaction: This method produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. iipseries.orgwikipedia.org The reaction begins with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.orgwikiwand.com The regioselectivity of the final product can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Knorr Quinoline Synthesis: This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid, to yield 2-hydroxyquinolines (quinolones). synarchive.comdrugfuture.com The reaction can sometimes lead to the formation of 4-hydroxyquinolines as a competing product, depending on the reaction conditions. wikipedia.org

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The initial step is the hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline product. wikipedia.org The carboxylic acid group can later be removed if desired. pharmaguideline.com

| Name Reaction | Reactants | Product Type | Key Features |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Can be a vigorous reaction; requires an oxidizing agent. wikipedia.org |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Acid-catalyzed cyclization of a Schiff base intermediate. iipseries.orgwikipedia.org |

| Knorr | β-Ketoanilide | 2-Hydroxyquinolines | Uses strong acid for cyclization; can have competing reactions. synarchive.comwikipedia.org |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acids | Base-catalyzed reaction; allows for substitution at position 4. wikipedia.orgresearchgate.net |

Modern Multicomponent Reactions for Diverse Quinoline Scaffolds

Modern synthetic chemistry has seen a rise in the use of multicomponent reactions (MCRs) for the efficient construction of complex molecules like quinolines. rsc.org MCRs combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. nih.gov This approach offers advantages in terms of atom economy, reduced waste, and the ability to generate diverse molecular structures. rsc.orgnih.gov For quinoline synthesis, MCRs can involve the reaction of anilines, aldehydes, and alkynes, often catalyzed by various metals or acids. ufms.brresearchgate.net These methods provide a flexible and powerful tool for creating a wide range of substituted quinoline derivatives. rsc.org

Friedländer Condensation Approaches to Substituted Quinolines

The Friedländer synthesis is a versatile and widely used method for preparing substituted quinolines. jk-sci.comwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester. jk-sci.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases and proceeds through an initial condensation followed by cyclodehydration. organic-chemistry.orgresearchgate.net A significant advantage of the Friedländer reaction is the high degree of control it offers in the placement of substituents on the resulting quinoline ring. benthamdirect.com Microwave irradiation has been shown to accelerate the Friedländer reaction, leading to shorter reaction times and often improved yields. benthamdirect.com

Introduction of Key Substituents: Benzyl (B1604629), Bromine, and Chlorine Moieties

To arrive at the target molecule, this compound, specific functional groups must be introduced onto the quinoline core. This can be achieved either by starting with appropriately substituted precursors or by functionalizing the pre-formed quinoline ring.

Methods for Introducing the Benzyl Moiety at the C3 Position

The introduction of a benzyl group (a benzene (B151609) ring attached to a CH₂ group) at the C3 position of the quinoline ring is a crucial step. wikipedia.org

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating the intermediates. researchgate.net These reactions are highly efficient for building complex molecular structures. nih.gov While specific examples for the direct synthesis of 3-benzylquinolines from arylamines and styrene (B11656) oxides are not prevalent in the provided search results, domino processes are known for synthesizing other substituted quinolines. For instance, a domino process involving arylmethyl azides and ethyl 3-ethoxyacrylate has been used to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. nih.gov This suggests that domino strategies could potentially be adapted for the introduction of a benzyl group at the C3 position.

Acid-Promoted Rearrangement of Arylmethyl Azides

A notable method for constructing the quinoline skeleton involves the acid-promoted rearrangement of arylmethyl azides, which generates an N-aryliminium ion in situ. acs.orgresearchgate.net This reactive intermediate can then undergo a formal [4+2] cycloaddition with a suitable alkyne. This transformation is predicated on the Aubé-Schmidt rearrangement of benzylic azides to form an iminium ion, which is then trapped by the alkyne. researchgate.net

In a typical reaction, an arylmethyl azide (B81097) is treated with a strong acid, such as triflic acid (TfOH), to facilitate the rearrangement. acs.org The resulting N-aryliminium ion is then intercepted by an alkyne. For the synthesis of 3-bromoquinoline (B21735) derivatives, a 1-bromoalkyne is employed as the cycloaddition partner. acs.org The initial reaction yields a dihydroquinoline intermediate, which is subsequently aromatized to the final quinoline product using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org This method allows for the regioselective formation of substituted quinolines, where the substitution pattern is determined by the choice of the arylmethyl azide and the alkyne. acs.org

Table 1: Synthesis of 3-Bromoquinolines via Acid-Promoted Rearrangement of Benzyl Azide and Bromoalkynes

| Entry | Alkyne (Substituent) | Acid | Oxidation Condition | Product | Yield (%) | Ref |

| 1 | Bromophenylacetylene | TfOH | DDQ, EtOAc | 3-bromo-2-phenylquinoline | 78 | acs.org |

| 2 | 1-bromo-2-(p-tolyl)acetylene | TfOH | DDQ, EtOAc | 3-bromo-2-(p-tolyl)quinoline | 80 | acs.org |

| 3 | 1-bromo-2-(4-methoxyphenyl)acetylene | TfOH | DDQ, EtOAc | 3-bromo-2-(4-methoxyphenyl)quinoline | 75 | acs.org |

| 4 | 1-bromo-2-(thiophen-2-yl)acetylene | TfOH | I₂, NaHCO₃, CH₂Cl₂ | 3-bromo-2-(thiophen-2-yl)quinoline | 65 | acs.org |

Regioselective Halogenation Strategies for Bromine at C7 and Chlorine at C2

Achieving the specific 7-bromo, 2-chloro substitution pattern on a quinoline ring requires precise control over halogenation reactions. This is typically accomplished either by carrying the halogen atoms through the synthesis on the starting materials or by direct, regioselective halogenation of the quinoline core.

Direct C-H Halogenation Protocols

Direct C-H halogenation offers an atom-economical route to halogenated quinolines, but achieving regioselectivity can be challenging. mdpi.com Most protocols rely on directing groups to control the site of halogenation. For instance, an operationally simple, metal-free protocol has been developed for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org This method works for a variety of directing groups at the C8-position, including amides, ureas, and phosphoramidates, to exclusively yield the C5-halogenated product. rsc.orgrsc.org Similarly, iron-catalyzed C5-bromination of 8-amidoquinolines in water has been reported, demonstrating high regioselectivity. mdpi.com

While these methods are highly selective for the C5 position, strategies for direct C7 halogenation have also been explored. The C5, C7-dihalogenation of 8-hydroxyquinolines can be achieved under catalyst-free conditions. dntb.gov.ua The selectivity can be tuned towards C5-monohalogenation by using O-acylated 8-hydroxyquinolines in the presence of AlCl₃, indicating that the electronic properties and reaction conditions of the quinoline ring are crucial for directing the electrophilic halogenation to either C5 or C7. dntb.gov.ua The direct introduction of a chlorine atom at the C2 position via a C-H activation protocol is less common, as this position is often functionalized through other means, such as nucleophilic substitution on a pre-activated quinoline (e.g., a quinolinone).

Electrochemical Halogenation Methods

Electrochemical methods provide an environmentally friendly alternative for halogenation, avoiding the need for toxic metal catalysts and strong oxidants. organic-chemistry.org Studies have demonstrated the effective C3-H halogenation of quinoline-4(1H)-ones using potassium halides as both the halogenating agent and the electrolyte in an undivided cell. organic-chemistry.orgnih.gov This protocol shows good functional group tolerance and is scalable. organic-chemistry.org

Other research has shown the electrochemical C-H bromination of various heteroarenes. nih.gov For example, the electrolysis of 8-aminoquinoline (B160924) can lead to double C-H bromination products. nih.gov While these electrochemical methods highlight a powerful and green approach to halogenation, specific protocols for the regioselective introduction of bromine at C7 and chlorine at C2 on a standard quinoline ring are not yet extensively documented in the available literature. This represents an area with potential for future development in synthetic electrochemistry.

Vilsmeier-Haack Formylation in the Synthesis of Halogenated Quinoline Intermediates

The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. niscpr.res.inresearchgate.net The reaction utilizes the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.innih.gov This reagent acts as both a formylating and cyclizing agent.

The process involves the electrophilic attack of the Vilsmeier reagent on the N-arylacetamide, leading to a cyclization that forms the quinoline ring. A key feature of this reaction is the simultaneous introduction of a chlorine atom at the C2 position and a formyl group at the C3 position. niscpr.res.inchemijournal.comchemijournal.com The substitution pattern on the benzene ring of the resulting quinoline is determined by the substituents on the starting N-arylacetamide. niscpr.res.in To synthesize a 7-bromo-2-chloroquinoline (B1339914) intermediate, one would start with an N-(4-bromophenyl)acetamide. This approach provides a direct route to the desired 7-bromo and 2-chloro substitution pattern, while the formyl group at C3 serves as a versatile handle for further elaboration into other functional groups, such as the benzyl group in the target compound. niscpr.res.inresearchgate.net The reaction is generally high-yielding and tolerates various substituents on the aniline ring, particularly electron-donating groups. niscpr.res.inchemijournal.com

Table 2: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

| Starting N-Arylacetamide | Resulting Quinoline | Yield (%) | Ref |

| Acetanilide | 2-Chloro-3-formylquinoline | 75 | niscpr.res.in |

| N-(4-methylphenyl)acetamide | 2-Chloro-3-formyl-7-methylquinoline | 82 | niscpr.res.in |

| N-(4-methoxyphenyl)acetamide | 2-Chloro-3-formyl-7-methoxyquinoline | 85 | niscpr.res.in |

| N-(4-bromophenyl)acetamide | 7-Bromo-2-chloro-3-formylquinoline | 70 | niscpr.res.in |

| N-(4-chlorophenyl)acetamide | 2,7-Dichloro-3-formylquinoline | 72 | niscpr.res.in |

| N-(3-methylphenyl)acetamide | 2-Chloro-3-formyl-8-methylquinoline | 78 | chemijournal.com |

Specific Synthetic Routes to this compound and Related Precursors

The synthesis of a specifically substituted compound like this compound relies on combining various synthetic strategies to build the molecule in a controlled manner. A plausible and efficient route would leverage the Vilsmeier-Haack reaction to establish the core halogenated quinoline structure, followed by the introduction of the benzyl group.

A likely synthetic pathway would commence with the Vilsmeier-Haack cyclization of N-(4-bromophenyl)acetamide. This reaction directly furnishes the key intermediate, 7-bromo-2-chloroquinoline-3-carbaldehyde, which already contains the desired halogen substitution pattern. niscpr.res.in The subsequent challenge is the conversion of the C3-formyl group into a benzyl group. This transformation can be accomplished through several standard organic reactions, such as a Wittig reaction using benzyltriphenylphosphonium (B107652) halide to form a stilbene-like intermediate, followed by catalytic hydrogenation to reduce the double bond. Alternatively, a Grignard reaction with benzylmagnesium chloride would yield a secondary alcohol, which could then be subjected to deoxygenation.

Sequential and Convergent Synthesis Strategies for Poly-Substituted Quinolines

The assembly of complex, poly-substituted quinolines can be approached through two primary strategic designs: sequential (or linear) and convergent synthesis. nih.govnih.gov

A sequential synthesis involves the stepwise construction and modification of the molecule. The route described above, starting from 4-bromoaniline and proceeding through acetylation, Vilsmeier-Haack cyclization, and final elaboration of the C3-substituent, is a classic example of a sequential strategy. Another example is the nickel-catalyzed sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols, which builds the quinoline ring and installs substituents in a defined order. nih.govacs.org

Transformations from Related Halogenated Quinolines (e.g., 3-Benzyl-6-bromo-2-chloroquinoline analogues)

The synthesis of this compound can be achieved through strategic transformations of other halogenated quinoline precursors. These methods often involve the introduction of benzyl, bromo, and chloro substituents onto the quinoline core through a series of controlled reactions. The reactivity of the quinoline ring and the directing effects of existing substituents play a crucial role in determining the outcome of these transformations.

One common approach involves the construction of the quinoline ring system followed by sequential halogenation and benzylation. quinoline-thiophene.com This method allows for the regioselective introduction of the desired functional groups. For instance, a substituted aromatic amine can undergo a condensation reaction with an appropriate aldehyde to form the quinoline core. quinoline-thiophene.com Following the formation of the quinoline ring, halogenating agents are used to introduce bromine and chlorine atoms at specific positions. The choice of halogenating agent and reaction conditions is critical for achieving the desired substitution pattern. For example, N-bromosuccinimide (NBS) is a common reagent for bromination. quinoline-thiophene.com

Another key transformation is the introduction of the benzyl group. This can be accomplished through a Friedel-Crafts type reaction where the quinoline ring is reacted with a benzyl halide in the presence of a Lewis acid catalyst. quinoline-thiophene.com The position of benzylation is influenced by the electronic properties of the quinoline ring and any existing substituents.

Furthermore, transformations can involve the modification of existing halogenated quinolines. For example, a 2-chloroquinoline (B121035) derivative can undergo nucleophilic substitution reactions at the C2 position, although this is not directly applicable to the synthesis of the title compound's backbone, it highlights the reactivity of such systems. researchgate.netnih.gov The presence of a halogen, such as chlorine at the 2-position, activates the ring for certain transformations.

The table below summarizes synthetic strategies that can be adapted for the preparation of this compound based on transformations of related halogenated quinolines.

| Starting Material Type | Key Transformation | Reagents & Conditions | Description | Reference |

| Substituted Aniline and Aromatic Aldehyde | Quinoline Ring Construction followed by Halogenation and Benzylation | 1. Acid or base catalysis for condensation. 2. Halogenating agents (e.g., NBS for bromination, chlorinating agent for chlorination). 3. Benzyl halide and a Lewis acid catalyst for benzylation. | This multi-step approach first builds the quinoline core and then sequentially introduces the bromo, chloro, and benzyl groups at the desired positions. | quinoline-thiophene.com |

| 8-Substituted Quinolines | Remote C-H Halogenation | Trihaloisocyanuric acid, room temperature, air. | This metal-free method allows for the regioselective halogenation of the quinoline ring at positions that might be otherwise difficult to access. | rsc.org, rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Not directly applicable for backbone synthesis but demonstrates reactivity. | Various nucleophiles. | The chlorine atom at the C2 position is susceptible to nucleophilic substitution, indicating the reactivity of this position in related systems. | researchgate.net, nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework of 3-benzyl-7-bromo-2-chloroquinoline can be assembled.

¹H NMR Spectroscopy: Proton Environments and Spin-Spin Coupling Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom within a molecule. The spectrum of this compound would exhibit distinct signals corresponding to the protons on the quinoline (B57606) core and the benzyl (B1604629) substituent.

The aromatic region of the spectrum is of particular interest. The protons on the quinoline ring system, influenced by the electron-withdrawing effects of the chlorine and bromine atoms and the nitrogen heteroatom, will resonate at specific chemical shifts. For instance, the proton at position 8 (H-8) is expected to appear as a doublet due to coupling with the proton at position 6 (H-6), though the presence of the bromine at position 7 will influence this interaction. Similarly, the protons at positions 5 and 6 will show their own characteristic splitting patterns, providing crucial connectivity information. The proton at position 4 is anticipated to be a singlet, as it lacks adjacent proton neighbors.

The benzyl group introduces another set of signals. The methylene (B1212753) protons (-CH₂-) connecting the phenyl ring to the quinoline core would typically appear as a singlet, given the absence of adjacent protons. The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region, though their exact appearance can vary depending on the solvent and spectrometer frequency.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 | Singlet | s | N/A |

| H-5 | Doublet of doublets | dd | ~8-9 Hz, ~1-2 Hz |

| H-6 | Doublet | d | ~8-9 Hz |

| H-8 | Singlet (or very small coupling) | s | N/A |

| Benzyl -CH₂- | Singlet | s | N/A |

| Benzyl Phenyl H | Multiplet | m | N/A |

¹³C NMR Spectroscopy: Carbon Framework and Functional Group Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the quinoline ring will have characteristic chemical shifts. The carbon bearing the chlorine atom (C-2) and the carbon bonded to the nitrogen (C-8a) are expected to be significantly downfield due to the electronegativity of these atoms. The carbon atom with the bromine substituent (C-7) will also be influenced, and its chemical shift can confirm the position of halogenation. The remaining quinoline carbons will appear in the aromatic region, and their precise shifts can be assigned with the aid of two-dimensional techniques.

The benzyl group will contribute signals for the methylene carbon and the six carbons of the phenyl ring. The methylene carbon will appear in the aliphatic region, while the phenyl carbons will resonate in the aromatic region.

For a related compound, 3-benzyl-2-phenylquinoline, the ¹³C NMR spectrum shows signals in the range of δ 39.14 to 160.81 ppm. rsc.org This suggests a similar range for the carbon signals of this compound.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150-160 |

| C-3 | ~135-145 |

| C-4 | ~120-130 |

| C-4a | ~145-150 |

| C-5 | ~125-135 |

| C-6 | ~125-135 |

| C-7 | ~120-125 (C-Br) |

| C-8 | ~130-140 |

| C-8a | ~145-150 |

| Benzyl -CH₂- | ~35-45 |

| Benzyl Phenyl Carbons | ~125-140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comsdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-5 and H-6, confirming their connectivity. The absence of cross-peaks for the H-4 and the benzylic -CH₂- protons would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This powerful technique allows for the unambiguous assignment of each protonated carbon in the molecule. columbia.edumdpi.com For example, the signal for the benzylic -CH₂- protons in the ¹H spectrum would show a cross-peak to the corresponding methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for piecing together the molecular puzzle. For instance, the benzylic -CH₂- protons would be expected to show correlations to C-2, C-3, and C-4 of the quinoline ring, as well as to the ipso-carbon of the phenyl ring. The quinoline protons would show correlations to various carbons within the heterocyclic ring system, confirming the substitution pattern.

The combined interpretation of COSY, HSQC, and HMBC spectra allows for a complete and unambiguous assignment of every proton and carbon atom in this compound, leaving no doubt as to its chemical structure. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. mdpi.com This precision allows for the determination of the elemental composition of the parent ion, providing strong evidence for the molecular formula. For this compound (C₁₆H₁₁BrClN), the expected exact mass can be calculated. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks corresponding to the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). This isotopic signature is a powerful diagnostic tool for confirming the presence of these halogens.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable insights into the molecule's structure.

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for benzyl-substituted compounds is the cleavage of the benzylic bond, which would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The remaining quinoline fragment would also be observed. Other potential fragmentations include the loss of a chlorine radical or a bromine radical from the molecular ion. The fragmentation of the quinoline ring itself could also occur, leading to a series of smaller charged fragments. The specific fragmentation pattern observed in the MS/MS spectrum would serve as a fingerprint for the molecule, further confirming its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectroscopic data for this compound has been found in published literature. This type of analysis would typically be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the aromatic C-H, C=C, and C=N bonds of the quinoline and benzyl moieties, as well as the C-Br and C-Cl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is currently no published experimental UV-Vis spectroscopic data for this compound. This technique is employed to study the electronic transitions within the molecule, providing information on its conjugation and chromophoric systems. The analysis would reveal the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

Detailed solid-state structural information for this compound from X-ray diffraction analysis is not available in the public domain.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 3-Benzyl-7-bromo-2-chloroquinoline, this involves finding the minimum energy conformation of the benzyl (B1604629) group relative to the quinoline (B57606) core. The optimized structure provides foundational data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which dictates its chemical properties, is also elucidated. The presence of electronegative chlorine and bromine atoms, alongside the aromatic quinoline and benzyl rings, creates a complex and intriguing electronic environment. DFT calculations can map the electron density distribution, highlighting regions of high and low electron concentration.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests a more reactive molecule. emerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline and benzyl rings, while the LUMO may be distributed across the entire molecule, with significant contributions from the electron-deficient regions near the chloro and bromo substituents. The HOMO-LUMO gap for similar quinoline derivatives has been reported in the range of 3.5-4.5 eV, suggesting a stable yet reactive molecule. emerginginvestigators.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally related quinoline derivatives.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the π-systems of the aromatic rings. Conversely, positive potential would be expected around the hydrogen atoms and in the vicinity of the electron-withdrawing chlorine and bromine atoms. This mapping helps to identify the most probable sites for chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which closely align with the familiar Lewis structure model. researchgate.net

For this compound, NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These donor-acceptor interactions, also known as hyperconjugation, are key to understanding the molecule's stability and the nature of its intramolecular charge transfer. For instance, interactions between the lone pairs of the nitrogen and halogen atoms with the antibonding orbitals of the aromatic rings can be quantified. The stabilization energies associated with these interactions provide a measure of their significance.

Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (1) N | π* (C-C) | > 5.0 |

| LP (1) Br | σ* (C-C) | ~ 1.0 - 2.0 |

| π (C=C) | π* (C=C) | > 20.0 |

Note: LP denotes a lone pair, and π and σ represent bonding orbitals, while π* and σ* represent their antibonding counterparts. The values are illustrative based on general NBO analyses of similar aromatic systems.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry can be employed to explore the dynamics of chemical reactions.

When this compound undergoes a chemical reaction, it must pass through a high-energy intermediate state known as the transition state. Identifying the structure and energy of this transition state is crucial for understanding the reaction's feasibility and kinetics.

Computational methods can be used to locate the transition state on the potential energy surface. These calculations are more complex than geometry optimizations, as they involve finding a saddle point rather than a minimum. By calculating the energy barrier between the reactants and the transition state, the activation energy of the reaction can be determined. This information is invaluable for predicting reaction rates and elucidating reaction mechanisms at a molecular level. For example, studying the transition state for a nucleophilic substitution at the chloro-substituted position could provide insights into the reaction's pathway and the factors influencing its efficiency.

Computational Studies on Regioselectivity and Stereoselectivity

No information is available in the scientific literature regarding computational studies on the regioselectivity and stereoselectivity of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

There are no published molecular dynamics simulation studies focused on the conformational analysis or molecular interactions of this compound.

Molecular Docking and Pharmacophore Modeling in Structure-Activity Relationship (SAR) Studies

No molecular docking or pharmacophore modeling studies for the structure-activity relationship (SAR) of this compound have been reported in the scientific literature.

Structure Activity Relationship Sar Studies of 3 Benzyl 7 Bromo 2 Chloroquinoline Derivatives in Research

Impact of Structural Modifications at the C2 (Chloro) Position on Interactions with Biological Targets

The C2 position of the quinoline (B57606) ring is a critical site for molecular modification, and the presence of a chloro group offers a synthetically versatile handle for creating diverse analogs. Historically, modifications at the C2 position were often considered unfavorable due to observed losses in biological activity with simple substitutions like methyl or hydroxyl groups. However, more complex modifications have yielded potent compounds, indicating that the impact of C2 substitution is highly dependent on the nature of the substituent and the biological target.

The 2-chloroquinoline (B121035) moiety itself is a key pharmacophore in the design of compounds with a range of activities, including antitubercular and antiviral properties. In the context of antitubercular agents, 3D-QSAR studies on 2-chloroquinoline derivatives have highlighted the importance of this group for activity against Mycobacterium tuberculosis. The chloro group at C2 is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity can be exploited for covalent inhibition of target enzymes. For instance, in studies targeting SARS-CoV-2 proteases, the 2-chloroquinoline moiety was designed to be attacked by the active site cysteine residue, forming a covalent bond and inhibiting enzyme function.

The planarity between the C4-keto group (or its isosteres) and the C3-carboxylic acid group is a well-established requirement for the antibacterial activity of quinolones. Substitutions at C2 can influence this spatial arrangement. For example, the introduction of a sulfur-bridged ring between positions N1 and C2 in some quinolone analogs resulted in highly active compounds, demonstrating that well-designed C2 modifications can maintain or enhance the necessary conformation for biological activity.

In the development of dual inhibitors for SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), the 2-chloroquinoline-3-carboxaldehyde scaffold was used to generate imine derivatives. The chloro atom at C2 was proposed to be a key electrophilic site for covalent interaction with the catalytic cysteine of the proteases. This highlights that the chloro group is not merely a placeholder but can be an active participant in the mechanism of action.

Influence of Derivatization at the C7 (Bromo) Position on Biological Functionality

Halogenation, particularly at the C7 position of the quinoline ring, is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. The introduction of a fluorine atom at C7 of the quinolone core, for instance, was a pivotal discovery that dramatically enhanced antibacterial potency, leading to the development of fluoroquinolones like ciprofloxacin. While fluorine is the most common halogen in this context, other halogens like bromine also play a significant role.

The bromo group at C7 in the 3-benzyl-7-bromo-2-chloroquinoline scaffold can influence activity through several mechanisms:

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution of the quinoline ring system, affecting its ability to participate in π-stacking interactions with biological targets.

Lipophilicity: The bromo substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.

Steric and Halogen Bonding Interactions: The size of the bromine atom can provide crucial steric interactions within a binding pocket. Furthermore, bromine can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich atoms like oxygen or nitrogen on a protein target.

SAR studies on various quinoline derivatives have demonstrated the importance of C7 substitution. For example, in a series of benzofuro[3,2-c]quinoline derivatives with antileukemia activity, substitutions at the corresponding position on the quinoline ring significantly impacted potency. Replacing a hydroxyl group with a chloro group at a position analogous to C8 (in this specific scaffold) reduced activity tenfold, indicating a high sensitivity to the nature of the substituent in this region. In another study on anticancer quinolines, 5,7-dibromo-8-hydroxyquinoline was found to be a potent inhibitor of human DNA topoisomerase I. This suggests that di-halogenation, including at the C7 position, can be a favorable strategy for certain targets.

System

Q & A

Basic: What are the recommended synthetic routes for 3-benzyl-7-bromo-2-chloroquinoline, and what methodological considerations ensure reproducibility?

Answer:

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

- Nucleophilic aromatic substitution (SNAr) at the 2-chloro position due to its activation by the quinoline nitrogen.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the benzyl group at the 3-position, leveraging palladium catalysts .

- Bromination at the 7-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

Reproducibility Tips: Use anhydrous solvents, monitor reaction progress via TLC/HPLC, and confirm intermediate purity (>95% by GC-MS) .

Basic: How should researchers handle storage and stability of this compound to prevent decomposition?

Answer:

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to minimize hydrolysis of the chloro and bromo substituents.

- Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation. Use amber vials for long-term storage .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR : H and C NMR to confirm substitution patterns (e.g., benzyl proton splitting at δ 4.5–5.5 ppm) .

- X-ray crystallography : Resolve steric effects of the benzyl group and halogen positions (monoclinic space group P2/c, unit cell parameters a = 8.8992 Å, b = 27.5824 Å) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., m/z 573.53 for [M+H]) .

Advanced: How can selective functionalization of the bromo vs. chloro substituents be achieved in cross-coupling reactions?

Answer:

- Buchwald-Hartwig amination : Optimize catalyst systems (e.g., Pd(OAc)/XPhos) to selectively aminate the 7-bromo position while preserving the 2-chloro group. Lower temperatures (80–100°C) and excess amine improve selectivity .

- Metal-halogen exchange : Prioritize bromine reactivity using Grignard or organozinc reagents. Kinetic studies show bromine reacts 5–10× faster than chlorine in Pd-mediated couplings .

Advanced: What crystallographic data are critical for confirming the stereoelectronic effects of the benzyl and halogen groups?

Answer:

- Unit cell parameters : Monitor β angles (e.g., β = 127.19° in monoclinic systems) to assess steric strain from the benzyl group .

- Bond angles/torsions : Key C—C—Br and C—C—Cl angles (e.g., 119.6° for C19—C20—H20) reveal electronic repulsion between halogens and the quinoline ring .

Advanced: How can computational methods (e.g., DFT) predict reactivity or binding interactions of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with SH3 domains (as in ), focusing on π-π stacking between the benzyl group and tryptophan residues .

Advanced: How should contradictory data in spectroscopic or synthetic results be resolved?

Answer:

- Replicate experiments : Vary solvent polarity (e.g., DMF vs. THF) and catalyst loading to identify outliers.

- Cross-validate techniques : Compare C NMR with X-ray data to resolve ambiguities in substitution patterns.

- Reference control compounds : Use analogs like 6-bromo-2-chloro-3-methylquinoline (see ) for benchmarking .

Advanced: What strategies optimize regioselective substitution at the 3-benzyl position without disrupting halogen groups?

Answer:

- Protecting groups : Temporarily protect the 7-bromo substituent with a trimethylsilyl group during benzylation.

- Microwave-assisted synthesis : Shorten reaction times to minimize side reactions (e.g., dehalogenation) .

Basic: What analytical methods ensure purity (>95%) of the final compound?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency across batches.

- Elemental analysis : Confirm Br/Cl content matches theoretical values (e.g., Br: 13.9%, Cl: 6.2%) .

Advanced: What pharmacological applications are hypothesized based on structural analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.